molecular formula C11H21NO3 B1407036 tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate CAS No. 1786802-26-3

tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate

Cat. No.: B1407036
CAS No.: 1786802-26-3
M. Wt: 215.29 g/mol
InChI Key: YXGTTXZREDKWEY-SECBINFHSA-N
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Description

Tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a tert-butyl ester group and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by a hydroxyethyl moiety.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically involving tert-butyl alcohol and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or other nucleophiles.

Major Products

    Oxidation: Formation of a carbonyl-containing compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of a substituted pyrrolidine derivative.

Scientific Research Applications

Tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyethyl and ester groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate: Unique due to its specific substitution pattern.

    tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxamide: Similar structure but with an amide group instead of an ester.

    tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to its combination of a hydroxyethyl group and a tert-butyl ester group, which confer specific chemical and biological properties that are distinct from its analogs.

Biological Activity

tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate, identified by its CAS number 1786802-26-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevance in therapeutic applications.

  • Molecular Formula : C₁₁H₂₁NO₃
  • Molecular Weight : 215.29 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a hydroxyethyl side chain, which may influence its biological interactions.

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Anticancer Activity : Compounds containing pyrrolidine moieties have shown potential in cancer therapy. For instance, derivatives similar to this compound have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including interference with cell cycle regulation and apoptosis pathways .
  • Cholinesterase Inhibition : Some studies suggest that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation. This inhibition could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Biological Activity Data

Biological Activity Mechanism Reference
AnticancerInduces apoptosis in tumor cells
Cholinesterase InhibitionAChE and BuChE inhibition
AntioxidantScavenges free radicals
Anti-inflammatoryReduces inflammatory markers

Case Studies and Research Findings

  • Anticancer Studies : A study highlighted the anticancer efficacy of pyrrolidine derivatives, indicating that modifications in the structure can enhance cytotoxicity against specific cancer cell lines, such as FaDu hypopharyngeal tumor cells. The compound demonstrated better activity than standard chemotherapeutic agents like bleomycin .
  • Neuroprotective Effects : Research into cholinesterase inhibitors has shown that certain pyrrolidine-based compounds can improve cognitive function by enhancing acetylcholine levels in the brain. This is particularly relevant for Alzheimer's disease treatment strategies .
  • Antioxidant Properties : Compounds similar to this compound have been evaluated for their antioxidant capacity, showing significant potential in reducing oxidative stress in cellular models .

Properties

IUPAC Name

tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)9-5-4-6-12(9)7-8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGTTXZREDKWEY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CCCN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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